molecular formula C8H6BrClO2 B8655222 2-Bromo-4-chloro-5-methoxybenzaldehyde

2-Bromo-4-chloro-5-methoxybenzaldehyde

Cat. No.: B8655222
M. Wt: 249.49 g/mol
InChI Key: UMWNOOQXVXJCCP-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-5-methoxybenzaldehyde is a halogenated aromatic aldehyde with a benzaldehyde core substituted by bromine (position 2), chlorine (position 4), and methoxy (position 5) groups. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and ligands for coordination chemistry. Its reactive aldehyde group enables participation in condensation reactions (e.g., Schiff base formation), while the halogen substituents enhance electrophilic substitution reactivity and influence molecular polarity.

Properties

Molecular Formula

C8H6BrClO2

Molecular Weight

249.49 g/mol

IUPAC Name

2-bromo-4-chloro-5-methoxybenzaldehyde

InChI

InChI=1S/C8H6BrClO2/c1-12-8-2-5(4-11)6(9)3-7(8)10/h2-4H,1H3

InChI Key

UMWNOOQXVXJCCP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C=O)Br)Cl

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

2-Bromo-4-chloro-5-methoxybenzaldehyde has been studied for its potential as a lead compound in drug development due to its biological activities:

  • Anticancer Activity : Research indicates that this compound can inhibit cancer cell proliferation, particularly in leukemia cell lines (K562). The mechanism involves inducing apoptosis without disrupting the cell cycle distribution, suggesting its potential as a therapeutic agent against certain cancers .
  • Antioxidant Properties : The compound exhibits significant antioxidant activity, which is crucial for mitigating oxidative stress in cells. Studies have shown that it can reduce hydrogen peroxide-induced oxidative damage in keratinocyte cells by modulating the expression of antioxidant proteins.

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate for synthesizing more complex molecules. Its unique substitution pattern allows for various functionalizations, making it a versatile building block in the synthesis of pharmaceuticals and agrochemicals.

Biological Studies

The compound's structure enables it to interact with various biological targets, making it valuable in biological research:

  • Enzyme Inhibition : Similar benzaldehyde derivatives have been shown to inhibit enzymes involved in disease pathways, such as xanthine oxidase. This inhibition can lead to reduced oxidative stress and inflammation.

Case Studies and Research Findings

  • Anticancer Potential : A study published in European PMC demonstrated that this compound effectively inhibited the growth of cancer cell lines through apoptosis induction mechanisms .
  • Antioxidant Mechanism : In vitro experiments revealed that this compound significantly reduced oxidative damage in cellular models, highlighting its potential therapeutic applications in oxidative stress-related diseases.
  • Synthetic Applications : Industrial processes utilizing this compound have been optimized for high yield and purity, showcasing its utility as an intermediate in the production of therapeutic agents.

Comparison with Similar Compounds

(a) 5-Bromo-2-chloro-4-hydroxybenzaldehyde (CAS: 957774-27-5)

  • Substituents : Bromine (position 5), chlorine (position 2), hydroxyl (position 4).
  • Key Differences : The hydroxyl group at position 4 introduces hydrogen-bonding capability, increasing polarity compared to the methoxy group in the target compound. This enhances solubility in polar solvents but reduces stability under acidic conditions.
  • Molecular Weight : 235.46 g/mol (vs. 265.47 g/mol for 2-Bromo-4-chloro-5-methoxybenzaldehyde) .

(c) Methyl 5-Amino-2-bromo-4-chlorobenzoate (CAS: L037508)

  • Substituents: Bromine (position 2), chlorine (position 4), amino (position 5), ester (position 1).
  • Key Differences: The amino and ester groups enable nucleophilic substitution and hydrolysis reactions, making this compound a versatile pharmaceutical intermediate. In contrast, the aldehyde group in the target compound favors electrophilic aromatic substitution or condensation reactions .

Physicochemical Properties

Property This compound 5-Bromo-2-chloro-4-hydroxybenzaldehyde Methyl 5-Amino-2-bromo-4-chlorobenzoate
Molecular Weight (g/mol) 265.47 235.46 264.51
Hydrogen Bond Donors 0 (methoxy) 1 (hydroxyl) 1 (amino)
Hydrogen Bond Acceptors 3 (aldehyde O, methoxy O) 2 (aldehyde O, hydroxyl O) 3 (ester O, amino N)
XlogP (Hydrophobicity) ~2.8 (estimated) 2.3 ~2.5 (estimated)
Polar Surface Area (Ų) ~37.3 37.3 ~75.2 (amino + ester)

Notes:

  • The methoxy group in the target compound increases hydrophobicity (higher XlogP) compared to the hydroxyl analog .
  • The amino group in Methyl 5-Amino-2-bromo-4-chlorobenzoate significantly elevates polarity and reactivity in cross-coupling reactions .

Research Findings and Data Gaps

  • Crystallographic Data : Structural data for this compound is absent in the provided evidence, though related bromo-chloro Schiff bases have been resolved using SHELX programs .
  • Thermal Stability: No melting points or thermal degradation data are available for the target compound, unlike its hydroxyl analog, which has documented crystallographic stability .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 2-Bromo-4-chloro-5-methoxybenzaldehyde?

  • Methodological Answer : The compound can be synthesized via condensation reactions using aldehydes and halogenated precursors. For example, Schiff base derivatives are formed by reacting 2-bromo-4-hydroxy-5-methoxybenzaldehyde with amines in methanol under ambient conditions . Optimization includes stoichiometric control (e.g., 1:1 molar ratio of aldehyde to amine) and solvent selection (e.g., methanol for solubility and reactivity balance). Crystallization is achieved by slow evaporation, yielding single crystals for structural validation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming regiochemistry and substitution patterns. For instance, 1^1H NMR can distinguish methoxy (-OCH3_3) and aldehyde (-CHO) protons. X-ray crystallography provides definitive structural confirmation, with refinement using programs like SHELXL to resolve bond lengths and angles (e.g., C=O bond at 1.22 Å and Br–C bond at 1.89 Å) . Mass spectrometry (MS) validates molecular weight (e.g., [M+H]+^+ peak at 249.9 m/z) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves and safety goggles. In case of skin contact, wash immediately with soap and water for 15 minutes. For spills, neutralize with inert adsorbents (e.g., silica gel) and avoid environmental release. Store in airtight containers under dry, ventilated conditions .

Advanced Research Questions

Q. How do reaction conditions influence the stereochemistry of Schiff base derivatives synthesized from this compound?

  • Methodological Answer : Steric and electronic factors dictate stereochemical outcomes. For example, using bulky amines (e.g., 4-methoxyaniline) in methanol at room temperature favors trans-configuration at the C=N bond due to reduced steric hindrance . Solvent polarity also affects crystallinity; polar solvents like water-methanol mixtures enhance π-π stacking (centroid distances ~3.76 Å) and hydrogen bonding (O–H⋯O/N interactions) .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data during structure elucidation?

  • Methodological Answer : Cross-validate NMR chemical shifts with computed spectra (DFT calculations). If crystallographic data suggests non-planar conformations but NMR implies free rotation, consider dynamic effects (e.g., temperature-dependent NMR). For unresolved discrepancies, use high-resolution MS to confirm molecular formula and revisit refinement parameters in SHELXL (e.g., adjusting thermal displacement factors) .

Q. How can hydrogen bonding networks in crystalline derivatives be systematically analyzed?

  • Methodological Answer : Employ Mercury software to visualize intermolecular interactions from crystallographic data. Key metrics include donor-acceptor distances (e.g., O–H⋯O bonds at 2.85 Å) and angles (>150°). Compare with Cambridge Structural Database (CSD) entries to identify atypical interactions. For weak interactions (e.g., C–H⋯π), use Hirshfeld surface analysis .

Q. What catalytic systems enhance the efficiency of halogenation reactions in related benzaldehyde derivatives?

  • Methodological Answer : Transition-metal catalysts (e.g., Pd/Cu) enable selective bromination/chlorination at ortho or para positions. For methoxy-directed halogenation, use Lewis acids like FeCl3_3 to stabilize intermediates. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate eluent) and optimize temperature (60–80°C) to minimize dehalogenation side reactions .

Data Analysis and Optimization

Q. How to troubleshoot low yields in aldol condensation reactions involving this compound?

  • Methodological Answer : Low yields may arise from competing side reactions (e.g., self-condensation). Use kinetic control by lowering temperature (0–5°C) and adding bases (e.g., NaOH) dropwise to stabilize enolate intermediates. Characterize byproducts via LC-MS and adjust stoichiometry (e.g., excess aldehyde) to favor desired adducts .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G**) can map electrostatic potential surfaces, identifying electrophilic sites (e.g., aldehyde carbon). Fukui indices quantify susceptibility to nucleophilic attack, while activation energies predict feasibility under varying conditions (e.g., solvent dielectric constants) .

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